molecular formula C24H28N4O4 B2653860 N-(2-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 932292-19-8

N-(2-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No.: B2653860
CAS No.: 932292-19-8
M. Wt: 436.512
InChI Key: SSYVQJOLBUKTKW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a synthetic chemical compound featuring a 1,4,8-triazaspiro[4.5]decane core structure, a scaffold recognized for its utility in medicinal chemistry and materials science. Compounds based on the 1,3,8-triazaspiro[4.5]decane structure have been investigated as effective polymer stabilizers, mitigating deterioration in materials such as polypropylene and polyamides . Furthermore, the broader class of azacyclic compounds, including various triazaspiro[4.5]decane derivatives, has demonstrated significant research potential in the life sciences, with investigated activities spanning the central nervous system, metabolic disorders, and cardiovascular function . The specific structure of this acetamide derivative, incorporating ethoxyphenyl and methoxyphenyl substituents, suggests it is a candidate for research in neuropharmacology, given that similar compounds have been explored for therapeutic areas such as antipsychotic, anxiolytic, and antidepressant applications . Its mechanism of action is likely targeted at specific neuronal receptors, though its precise pharmacological profile requires further experimental characterization. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-3-32-20-7-5-4-6-19(20)25-21(29)16-28-14-12-24(13-15-28)26-22(23(30)27-24)17-8-10-18(31-2)11-9-17/h4-11H,3,12-16H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYVQJOLBUKTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure. Reaction conditions may include the use of strong bases or acids, elevated temperatures, and specific solvents.

    Functional Group Modifications: Subsequent steps involve the introduction of the ethoxyphenyl and methoxyphenyl groups through substitution reactions. Common reagents include alkyl halides and phenols.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule. This can be achieved using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or alcohols, depending on the reaction conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Material Science: The unique spirocyclic structure may impart interesting physical properties, making it useful in the development of new materials, such as polymers or liquid crystals.

    Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics

  • Electron-Donating Groups (e.g., Methoxy, Ethoxy) : The target compound’s 4-methoxyphenyl and 2-ethoxyphenyl groups likely enhance solubility compared to halogenated analogs (e.g., chloro in ) but may reduce membrane permeability due to increased polarity. Ethoxy’s bulkiness could also influence receptor binding .
  • Chlorine () increases lipophilicity, favoring blood-brain barrier penetration but risking off-target effects .
  • Steric Modifications : The 4-isopropyl group in introduces steric hindrance, which may limit binding to certain targets but improve selectivity .

Physicochemical Properties

  • logP and Solubility : The target compound’s ethoxy and methoxy groups likely result in a logP between 3.5–4.0, balancing solubility and permeability. In contrast, ’s chloro-methyl substituents yield logP 4.6, favoring lipid-rich environments .
  • Hydrogen Bonding : Polar surface areas (e.g., 59.77 Ų in ) correlate with hydrogen-bonding capacity, influencing solubility and transporter-mediated uptake .

Biological Activity

N-(2-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound notable for its unique spirocyclic structure and potential therapeutic applications. This article delves into its biological activity, particularly in cancer research, and outlines relevant findings from recent studies.

Chemical Structure and Properties

The compound features a triazaspirodecane core, which contributes to its biological activity. The presence of ethoxy and methoxy groups enhances its solubility and reactivity. Its structural complexity allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with similar structures can inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are associated with various cancers. This suggests potential applications in cancer therapy and other diseases related to epigenetic regulation.

The biological activity of this compound may involve:

  • Inhibition of HDACs : Similar compounds have shown the ability to modulate gene expression by inhibiting HDACs.
  • Interaction with Metabolic Enzymes : The compound may interact with enzymes involved in metabolic pathways, influencing cellular signaling and proliferation.

Comparative Analysis of Related Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
N-(2-Ethoxyphenyl)acetamideSimple acetamide derivativeModerate analgesic properties
4-Methoxy-N-(2-methylphenyl)acetamideSimilar acetamide structureAntimicrobial activity
1,4-Diazepane derivativesContains a diazepane ringNeuroactive properties

The complexity of this compound may lead to distinct pharmacological effects not observed in simpler analogs.

Case Studies and Research Findings

Recent studies have explored the anti-cancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines, suggesting its potential as an anti-cancer agent.
  • Mechanistic Studies : Further investigations revealed that the compound modulates pathways associated with epithelial–mesenchymal transition (EMT), a critical process in cancer metastasis. It was found to downregulate integrin α7 expression and inhibit downstream signaling pathways such as FAK/AKT .
  • Cytotoxicity Assessments : The cytotoxic effects were evaluated using various concentrations in specific cancer cell lines, showing a dose-dependent response with significant suppression at higher concentrations .

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